(R)-tert-butyl 2-(3-ethoxy-3-oxopropyl)-4,4-difluoropyrrolidine-1-carboxylate
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Overview
Description
®-tert-butyl 2-(3-ethoxy-3-oxopropyl)-4,4-difluoropyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, an ethoxy group, and two fluorine atoms attached to the pyrrolidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 2-(3-ethoxy-3-oxopropyl)-4,4-difluoropyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of a pyrrolidine derivative with tert-butyl chloroformate and 3-ethoxy-3-oxopropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 2-(3-ethoxy-3-oxopropyl)-4,4-difluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted pyrrolidine derivatives.
Scientific Research Applications
®-tert-butyl 2-(3-ethoxy-3-oxopropyl)-4,4-difluoropyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-tert-butyl 2-(3-ethoxy-3-oxopropyl)-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the difluoropyrrolidine moiety enhances its binding affinity and specificity towards certain targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
(S)-tert-butyl 2-(3-ethoxy-3-oxopropyl)-4,4-difluoropyrrolidine-1-carboxylate: The enantiomer of the compound with similar properties but different stereochemistry.
tert-butyl 2-(3-ethoxy-3-oxopropyl)-4-fluoropyrrolidine-1-carboxylate: A similar compound with only one fluorine atom.
tert-butyl 2-(3-ethoxy-3-oxopropyl)-pyrrolidine-1-carboxylate: A non-fluorinated analog.
Uniqueness
®-tert-butyl 2-(3-ethoxy-3-oxopropyl)-4,4-difluoropyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of two fluorine atoms, which enhance its chemical stability and biological activity. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H23F2NO4 |
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Molecular Weight |
307.33 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(3-ethoxy-3-oxopropyl)-4,4-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H23F2NO4/c1-5-20-11(18)7-6-10-8-14(15,16)9-17(10)12(19)21-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1 |
InChI Key |
KJPWRPBAVPPGFI-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)CC[C@@H]1CC(CN1C(=O)OC(C)(C)C)(F)F |
Canonical SMILES |
CCOC(=O)CCC1CC(CN1C(=O)OC(C)(C)C)(F)F |
Origin of Product |
United States |
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